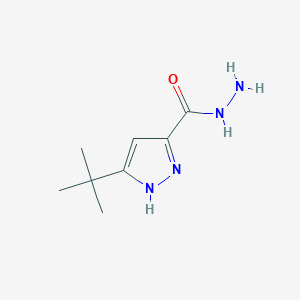
3-(1H-benzimidazol-2-yl)-2H-chromen-2-one
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H10N2O2 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antimicrobial and Antioxidant Properties : Nagaraja et al. (2020) demonstrated the synthesis of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one derivatives, showing significant antimicrobial activity against various microbial strains and promising antioxidant properties. The compounds were synthesized through Knoevenagel condensation and characterized by spectroscopic techniques, with their biological efficacy confirmed through various assays Nagaraja et al., 2020.
Anticancer Activity : Paul et al. (2013) reported the synthesis of novel coumarin-benzimidazole hybrids showing significant in vitro anticancer activity against a panel of 60 tumor cell lines. Some compounds exhibited over 50% inhibition efficacy, comparable or superior to the standard drug 5-fluorouracil in specific cancer cell lines, including leukemia, colon cancer, and breast cancer Paul et al., 2013.
Antidiabetic Activity : A study by Telvekar et al. (2020) on novel series of 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives highlighted their potential antidiabetic activities. These compounds, designed based on molecular hybridization techniques, exhibited promising inhibitory activities against α-glucosidase and α-amylase, indicating potential as antidiabetic agents Telvekar et al., 2020.
Mécanisme D'action
Target of Action
The primary target of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair .
Mode of Action
For instance, they can inhibit the activity of kinases, such as Chk1, thereby affecting cell cycle progression . This interaction can lead to changes in the cell, such as cell cycle arrest or apoptosis .
Biochemical Pathways
The compound’s interaction with Chk1 can affect various biochemical pathways. For instance, it can influence the DNA damage response pathway, which is activated in response to DNA damage. By inhibiting Chk1, the compound can disrupt this pathway, potentially leading to cell cycle arrest and apoptosis . Additionally, benzimidazole derivatives have been found to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Pharmacokinetics
Benzimidazole derivatives are generally known to have good absorption and distribution profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, which in turn would influence its efficacy.
Result of Action
The result of the compound’s action would depend on its specific interactions with its target and the subsequent effects on cellular pathways. For instance, if the compound inhibits Chk1, it could lead to cell cycle arrest and apoptosis, potentially exerting an anticancer effect . Additionally, its antioxidant activity could help protect cells from oxidative stress .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the compound’s stability and activity. Additionally, the presence of other molecules could influence the compound’s interactions with its target .
Analyse Biochimique
Biochemical Properties
3-(1H-benzimidazol-2-yl)-2H-chromen-2-one plays a crucial role in several biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound has been found to bind to specific proteins that regulate cell proliferation and apoptosis, suggesting its potential as an antitumor agent . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by modulating key signaling pathways such as the p53 pathway . This compound also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Furthermore, this compound influences cellular metabolism by inhibiting glycolytic enzymes, leading to reduced ATP production and increased oxidative stress in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For example, it has been shown to inhibit the enzyme topoisomerase, which is essential for DNA replication and transcription . This inhibition leads to DNA damage and subsequent cell death. Additionally, this compound can activate certain transcription factors that regulate gene expression, further contributing to its antitumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Prolonged exposure may also result in adaptive cellular responses, such as upregulation of drug efflux pumps, which can reduce the compound’s efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Additionally, this compound can modulate the activity of key metabolic enzymes, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported by specific transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . The compound also binds to plasma proteins, which aids in its distribution throughout the body. Its localization and accumulation in specific tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by nuclear localization signals and post-translational modifications that direct the compound to the nucleus. Additionally, this compound can accumulate in the mitochondria, where it exerts its effects on mitochondrial enzymes and induces apoptosis .
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-16-11(9-10-5-1-4-8-14(10)20-16)15-17-12-6-2-3-7-13(12)18-15/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFHFTBLQARMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352673 | |
| Record name | ST076513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201115 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1032-97-9 | |
| Record name | ST076513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



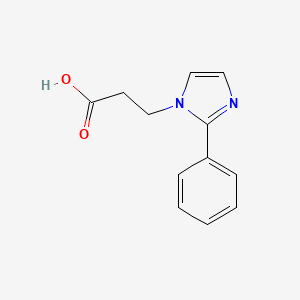

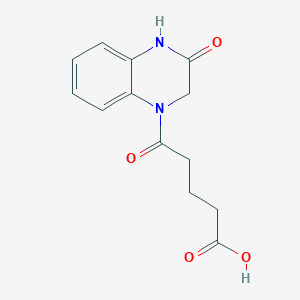
![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)
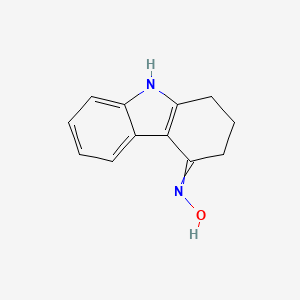
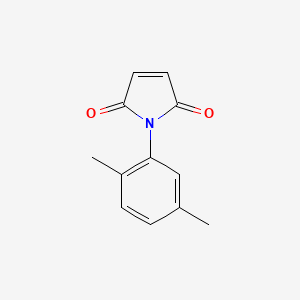
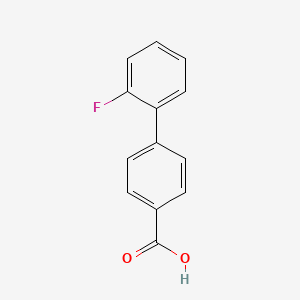
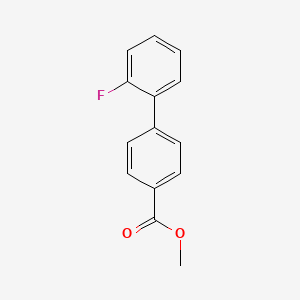
![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)
